(R)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
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Overview
Description
®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by a chloro substituent at the 4th position and a hydroxyl group at the 7th position on a cyclopenta[b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction typically proceeds under mild conditions and yields the desired pyridine derivative.
Industrial Production Methods
In industrial settings, the production of pyridine derivatives, including ®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, often involves the use of magnetically recoverable catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro substituent can be reduced to form a hydrogen atom.
Substitution: The chloro substituent can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.
Reduction: Formation of 4-hydro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antiviral activities.
Industry: Utilized in the development of corrosion inhibitors for metal surfaces.
Mechanism of Action
The mechanism of action of ®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Another pyridine derivative with a hydroxyl group at the 2nd position.
Pyridin-4-ol: A pyridine derivative with a hydroxyl group at the 4th position.
Thieno[3,2-b]pyridin-7-ol: A sulfur-containing analog with similar structural features.
Uniqueness
®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to the presence of both a chloro substituent and a hydroxyl group on the cyclopenta[b]pyridine ring system. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8ClNO |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
(7R)-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C8H8ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4,7,11H,1-2H2/t7-/m1/s1 |
InChI Key |
OXHBZGCVWSXMNS-SSDOTTSWSA-N |
Isomeric SMILES |
C1CC2=C(C=CN=C2[C@@H]1O)Cl |
Canonical SMILES |
C1CC2=C(C=CN=C2C1O)Cl |
Origin of Product |
United States |
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